molecular formula C10H20N2 B1288058 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine CAS No. 917747-55-8

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine

Cat. No.: B1288058
CAS No.: 917747-55-8
M. Wt: 168.28 g/mol
InChI Key: BOMNBFHSTDTMEF-UHFFFAOYSA-N
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Description

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a cyclopentyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine typically involves the reaction of cyclopentyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine
  • (1-(Pyrrolidin-1-yl)cyclohexyl)methanamine
  • (1-(Pyrrolidin-1-yl)cyclopentyl)methanol

Uniqueness

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Biological Activity

1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine, also known as a cyclopentylamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound features a unique structural arrangement that may influence its interaction with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in cellular models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentane ring fused with a pyrrolidine moiety. Its molecular formula is C11H16N2, with a molecular weight of approximately 176.26 g/mol. The compound's unique structure allows it to interact with various biological systems.

The mechanism of action of this compound is not fully elucidated; however, studies suggest it may act as a modulator of neurotransmitter systems. The presence of the pyrrolidine ring indicates potential interactions with monoamine transporters, which could affect neurotransmitter levels in the brain.

Potential Targets

  • Monoamine Transporters : The compound may interact with serotonin and dopamine transporters, influencing mood and behavior.
  • Receptors : It may also bind to various receptors involved in neurotransmission, although specific receptor affinities remain to be determined.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation : The compound has been shown to affect cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Biological Activity Effect Observed
Cell ProliferationInhibition in cancer cell lines
Enzyme ActivityPotential inhibition of metabolic enzymes

Case Studies

Several case studies have explored the effects of this compound in animal models:

  • Antitumor Activity : In a study involving xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
  • Neurotransmitter Modulation : Animal studies suggest that this compound may modulate dopamine levels, leading to behavioral changes consistent with antidepressant effects.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Initial studies suggest that the compound has moderate bioavailability and may undergo significant first-pass metabolism.

Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNBFHSTDTMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594439
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-55-8
Record name 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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